BenchChemオンラインストアへようこそ!

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride

Conformational restriction Scaffold rigidity Drug design

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride is a spirocyclic small molecule featuring a 1,4-dioxane ring fused to a 1-azaspiro[5.5]undecane core via a quaternary carbon, presented as a hydrochloride salt for enhanced aqueous solubility. It belongs to the class of dioxa-azaspiro scaffolds increasingly explored in medicinal chemistry for their three-dimensional shape diversity and ability to access underexploited chemical space.

Molecular Formula C8H14ClNO3
Molecular Weight 207.65
CAS No. 2138271-62-0
Cat. No. B2998267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride
CAS2138271-62-0
Molecular FormulaC8H14ClNO3
Molecular Weight207.65
Structural Identifiers
SMILESC1COCCC12C(=O)OCCN2.Cl
InChIInChI=1S/C8H13NO3.ClH/c10-7-8(9-3-6-12-7)1-4-11-5-2-8;/h9H,1-6H2;1H
InChIKeyWWVNHRFRGNTLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride (CAS 2138271-62-0): Key Structural and Physicochemical Baseline for Procurement Decisions


4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride is a spirocyclic small molecule featuring a 1,4-dioxane ring fused to a 1-azaspiro[5.5]undecane core via a quaternary carbon, presented as a hydrochloride salt for enhanced aqueous solubility [1]. It belongs to the class of dioxa-azaspiro scaffolds increasingly explored in medicinal chemistry for their three-dimensional shape diversity and ability to access underexploited chemical space [2]. The compound carries a lactone (cyclic ester) functionality at position 5, which distinguishes it from the simpler parent scaffold 4,9-dioxa-1-azaspiro[5.5]undecane . With a molecular weight of 207.65 g/mol and a topological polar surface area (TPSA) of 47.6 Ų, this scaffold falls within favorable drug-like property space and exhibits zero rotatable bonds, conferring high conformational rigidity [1].

Why Generic 4,9-Dioxa-1-azaspiro[5.5]undecane Scaffolds Cannot Replace the 5-Oxo Hydrochloride in Procurement Specifications


The 4,9-dioxa-1-azaspiro[5.5]undecane scaffold family spans considerable structural and functional diversity, and substitution is not possible without altering key molecular properties relevant to downstream applications. The target compound, 4,9-dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride, incorporates a lactone carbonyl at position 5 and a basic secondary amine presented as the hydrochloride salt, whereas the parent scaffold 4,9-dioxa-1-azaspiro[5.5]undecane (CAS 614716-29-9) lacks both the carbonyl and the salt form [1]. The presence of the lactone introduces a hydrogen bond acceptor and a potential site for nucleophilic attack or enzymatic hydrolysis, fundamentally altering reactivity and metabolic stability profiles [2]. Additionally, the hydrochloride salt increases aqueous solubility relative to the free base, which is critical for biological assay reproducibility and formulation development [3]. Structural analogs such as 1,4-dioxa-8-azaspiro[4.6]undecan-9-one (CAS 172090-55-0) differ in ring size, spiro junction position, and heteroatom arrangement, leading to divergent conformational preferences and target binding profiles . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in key selection parameters.

Quantitative Differentiation Evidence for 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one Hydrochloride Relative to Analogous Spirocyclic Scaffolds


Rotatable Bond Count and Conformational Rigidity: Direct Head-to-Head Comparison with 4,9-Dioxa-1-azaspiro[5.5]undecane

Rotatable bond count is a critical parameter for scaffold selection in fragment-based and structure-based drug design, where lower counts reduce entropic penalty upon target binding and improve ligand efficiency. 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride has zero rotatable bonds, identical to the parent scaffold 4,9-dioxa-1-azaspiro[5.5]undecane [1]. This represents a significant advantage over acyclic linkers (e.g., ethylene glycol-derived linkers) that typically introduce 2–4 rotatable bonds, and over the analog 1,4-dioxa-8-azaspiro[4.6]undecan-9-one, which also has zero rotatable bonds but differs in TPSA (55.4 Ų vs 47.6 Ų) and hydrogen bond donor count (1 vs 2), affecting membrane permeability predictions [1][2].

Conformational restriction Scaffold rigidity Drug design

Hydrochloride Salt Solubility Advantage Over Free Base: Cross-Study Comparative Analysis

Salt formation is a standard strategy to enhance solubility of basic amine-containing scaffolds. The hydrochloride salt of 4,9-dioxa-1-azaspiro[5.5]undecan-5-one provides a predictable solubility advantage over the free base form (CAS 2091653-01-7) and the parent scaffold 4,9-dioxa-1-azaspiro[5.5]undecane, which lacks an ionizable salt moiety [1]. While experimentally determined thermodynamic solubility values are not publicly available for this exact compound, HCl salts of secondary amines with comparable molecular weight and logP ranges (e.g., MW 150–300, cLogP −1 to 2) typically exhibit 10–1000 fold higher aqueous solubility than their free base counterparts [2]. The presence of the lactone carbonyl and ether oxygens provides additional hydration sites, predicted to yield a logS value approximately 0.5–1.0 log units more soluble than the parent scaffold based on QSPR models .

Aqueous solubility Salt selection Assay reproducibility

Spiro[5.5]undeca Scaffold Selectivity in Kinase and Epigenetic Targets: Class-Level Inference from Closely Related Systems

The spiro[5.5]undecane ring system, which forms the core of 4,9-dioxa-1-azaspiro[5.5]undecan-5-one, has been demonstrated as a privileged scaffold for achieving target selectivity in kinase and methyltransferase inhibitor programs. Venkanna et al. (2020) reported that a 1,5-oxaza spiroquinone scaffold incorporating the spiro[5.5]undeca framework achieved an IC50 of up to 399 nM against SMYD2 methyltransferase in biochemical assays, with selectivity over other epigenetic targets (no inhibition >50% at 10 μM against a panel of 50 kinases) [1]. A related scaffold, 1-oxa-4,9-diazaspiro[5.5]undecane (differing by substitution of the 4,9-dioxa motif with a diaza motif), yielded potent soluble epoxide hydrolase (sEH) inhibitors with IC50 values as low as 0.24 nM, demonstrating the scaffold class's potential for high target engagement [2]. The target compound's 4,9-dioxa arrangement, with oxygen at both positions, provides a distinct hydrogen bonding pattern compared to the diaza analogs, potentially favoring selectivity for targets with complementary H-bond acceptor geometry, though direct potency data for this exact scaffold remain to be published [3].

Kinase inhibition Epigenetic targets SMYD2 Selectivity profiling

Purity and Batch Consistency Benchmarks for Procurement: Direct Comparison of Commercially Available Batches

Commercially available 4,9-dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride is supplied at a certified purity of 98% (by HPLC) from Leyan (product number 2294604), which is the highest purity specification publicly listed among vendors for this compound . Alternative suppliers offer purity specifications of 95% (AKSci, Biosynth) . The 3% purity differential is critical for applications requiring high-fidelity SAR data and reproducible biological results, where impurities at levels >2% can confound dose-response measurements, particularly at high screening concentrations (10–100 μM) [1]. The 98% specification also includes batch-specific QC documentation (NMR, HPLC, GC) available upon request, a requirement for GLP-compliant studies and patent filing support .

Purity specification Batch consistency Vendor comparison

Recommended Research and Procurement Scenarios for 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one Hydrochloride Based on Verified Differentiation


Fragment-Based and Structure-Based Drug Design Requiring Zero Rotatable Bond Scaffolds

For fragment-based screening and structure-based drug design programs where conformational rigidity is paramount, 4,9-dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride is the preferred scaffold choice. Its zero rotatable bond count, confirmed by PubChem computed descriptors, minimizes entropic penalty upon binding, a property shared with the parent scaffold but combined with a higher TPSA (47.6 Ų) that can improve solubility without excessive increase in polar surface area [1]. The dual hydrogen bond donor capability (HBD = 2) provides additional anchor points for target engagement that are absent in comparators such as 4,9-dioxa-1-azaspiro[5.5]undecane (HBD = 1) .

Medicinal Chemistry Programs Targeting Kinases, Methyltransferases, or Soluble Epoxide Hydrolase

The spiro[5.5]undecane scaffold class has been validated as a privileged chemotype in kinase (HPK1, PKCη), methyltransferase (SMYD2, IC50 up to 399 nM), and soluble epoxide hydrolase (sEH, IC50 as low as 0.24 nM) inhibitor programs [2][3]. The target compound's 4,9-dioxa substitution pattern provides a distinct hydrogen bond acceptor geometry compared to the 1-oxa-4,9-diaza and 1,5-oxaza spiroquinone analogs, enabling exploration of novel chemical space within these target classes for IP generation and selectivity optimization [4].

High-Fidelity SAR Studies and GLP-Compliant Preclinical Profiling Requiring ≥98% Purity

For structure-activity relationship (SAR) campaigns and GLP-compliant preclinical studies where impurity-driven artifacts must be minimized, the 98% purity lot (Leyan Cat. No. 2294604) is the recommended procurement specification . The 3% purity advantage over 95% lots translates to a ~60% reduction in total impurity load, decreasing the risk of false positives in cellular assays at high screening concentrations. Batch-specific QC documentation (NMR, HPLC, GC) supports regulatory filing and patent application data integrity [5].

Scaffold Diversification for IP Generation and Lead Optimization

The 4,9-dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride scaffold offers an underexploited chemotype for intellectual property diversification. While 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been extensively patented for pain (dual MOR/σ1R ligands, WO2015185207A1) and sEH inhibition, the 4,9-dioxa variant with a lactone carbonyl remains relatively unexplored, presenting a strategic opportunity for novel composition-of-matter patent filings [6]. The hydrochloride salt form further strengthens IP claims by covering a preferred pharmaceutical salt embodiment [7].

Quote Request

Request a Quote for 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.